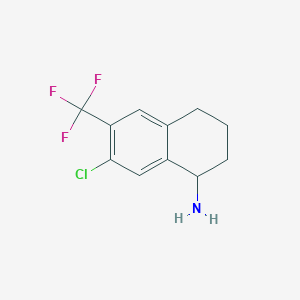

7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Chlor-6-(Trifluormethyl)-1,2,3,4-tetrahydronaphthalen-1-amin ist eine chemische Verbindung, die zur Klasse der Naphthaline gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Chloratoms an der 7. Position und einer Trifluormethylgruppe an der 6. Position am Naphthalinring sowie einer Aminogruppe an der 1. Position aus. Die einzigartigen strukturellen Merkmale dieser Verbindung machen sie zu einem interessanten Gegenstand für verschiedene wissenschaftliche Studien und Anwendungen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 7-Chlor-6-(Trifluormethyl)-1,2,3,4-tetrahydronaphthalen-1-amin umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Eine gängige Methode beinhaltet die Halogenierung eines Naphthalinderivats, gefolgt von der Einführung der Trifluormethylgruppe. Die Aminogruppe wird dann durch eine Reihe von Reduktions- und Substitutionsreaktionen eingeführt. Die spezifischen Reaktionsbedingungen, wie z. B. Temperatur, Druck und Wahl der Lösungsmittel, können je nach gewünschtem Ertrag und Reinheit des Endprodukts variieren .

Industrielle Produktionsmethoden

In einem industriellen Umfeld kann die Produktion dieser Verbindung großtechnische Halogenierungs- und Trifluormethylierungsverfahren umfassen. Diese Prozesse sind auf Effizienz und Wirtschaftlichkeit optimiert und verwenden häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und einen hohen Durchsatz zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multiple steps, starting from readily available precursors. One common method involves the halogenation of a naphthalene derivative followed by the introduction of the trifluoromethyl group. The amine group is then introduced through a series of reduction and substitution reactions. The specific reaction conditions, such as temperature, pressure, and choice of solvents, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Analyse Chemischer Reaktionen

Arten von Reaktionen

7-Chlor-6-(Trifluormethyl)-1,2,3,4-tetrahydronaphthalen-1-amin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende Naphthochinone zu bilden.

Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Das Chloratom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators werden häufig verwendet.

Substitution: Nukleophile wie Natriummethoxid oder Kalium-tert-butoxid können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Naphthochinone liefern, während die Reduktion verschiedene Aminerivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

7-Chlor-6-(Trifluormethyl)-1,2,3,4-tetrahydronaphthalen-1-amin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle verwendet.

Biologie: Diese Verbindung wird wegen ihrer möglichen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.

Medizin: Es werden Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von 7-Chlor-6-(Trifluormethyl)-1,2,3,4-tetrahydronaphthalen-1-amin beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen in biologischen Systemen. Die Trifluormethylgruppe erhöht ihre Lipophilie, wodurch sie leicht in Zellmembranen eindringen kann. Sobald sie sich in der Zelle befindet, kann sie mit Enzymen und Rezeptoren interagieren, deren Aktivität modulieren und zu verschiedenen biologischen Wirkungen führen. Die genauen Pfade und Ziele können je nach spezifischer Anwendung und Kontext variieren .

Wirkmechanismus

The mechanism of action of 7-Chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

7-Chlor-1,2,3,4-tetrahydronaphthalen-1-amin: Fehlt die Trifluormethylgruppe, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt.

6-(Trifluormethyl)-1,2,3,4-tetrahydronaphthalen-1-amin:

Einzigartigkeit

Das Vorhandensein sowohl der Chlor- als auch der Trifluormethylgruppe in 7-Chlor-6-(Trifluormethyl)-1,2,3,4-tetrahydronaphthalen-1-amin macht es einzigartig. Diese Gruppen tragen zu seiner besonderen chemischen Reaktivität und biologischen Aktivität bei, was es zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen macht .

Eigenschaften

Molekularformel |

C11H11ClF3N |

|---|---|

Molekulargewicht |

249.66 g/mol |

IUPAC-Name |

7-chloro-6-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C11H11ClF3N/c12-9-5-7-6(2-1-3-10(7)16)4-8(9)11(13,14)15/h4-5,10H,1-3,16H2 |

InChI-Schlüssel |

NKPOYEKVVCHKFY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(C2=CC(=C(C=C2C1)C(F)(F)F)Cl)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Phenylbenzo[G]quinoline](/img/structure/B11862730.png)

![Methyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B11862783.png)